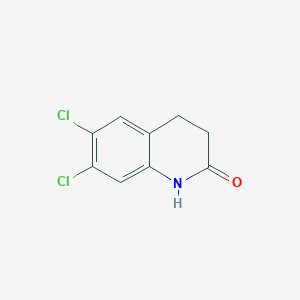

5,7-Dichloro-3,4-dihydro-quinolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6,7-dichloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFQSZHCJZOOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7-Dichloro-3,4-dihydro-quinolin-2-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Due to the limited availability of experimental data for this specific compound, this document combines theoretical calculations, established synthetic methodologies for related compounds, and analysis of structurally similar molecules to provide a foundational resource for researchers.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₂NO | Calculated |

| Molecular Weight | 216.07 g/mol | Calculated |

| CAS Number | Not available | |

| Predicted XlogP3 | 2.6 | Predicted |

| Predicted Hydrogen Bond Donor Count | 1 | Predicted |

| Predicted Hydrogen Bond Acceptor Count | 1 | Predicted |

| Predicted Rotatable Bond Count | 0 | Predicted |

| Predicted Exact Mass | 214.99047 g/mol | Predicted |

| Predicted Monoisotopic Mass | 214.99047 g/mol | Predicted |

| Predicted Topological Polar Surface Area | 41.1 Ų | Predicted |

| Predicted Heavy Atom Count | 13 | Predicted |

Experimental Protocols: Proposed Synthesis

While a specific, validated synthesis for this compound is not documented, a plausible route can be extrapolated from established methods for the synthesis of dihydroquinolin-2-ones. A common and effective method is the intramolecular cyclization of N-aryl-α,β-unsaturated amides.

Hypothetical Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol describes a potential method for the synthesis of this compound starting from 3,5-dichloroaniline and acryloyl chloride.

Step 1: Synthesis of N-(3,5-dichlorophenyl)acrylamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (9.4 mL, 67.9 mmol) to the solution.

-

In a separate dropping funnel, prepare a solution of acryloyl chloride (5.6 g, 61.7 mmol) in anhydrous dichloromethane (20 mL).

-

Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (50 mL).

-

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3,5-dichlorophenyl)acrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

To a 250 mL round-bottom flask, add polyphosphoric acid (PPA) (50 g) and heat to 80°C.

-

Slowly add N-(3,5-dichlorophenyl)acrylamide (5.0 g, 23.1 mmol) to the hot PPA with vigorous stirring.

-

Increase the temperature to 120 °C and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g).

-

The precipitate formed is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not available. However, the 3,4-dihydro-2(1H)-quinolinone scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities[1][2]. Furthermore, various substituted quinoline derivatives have been investigated for their therapeutic potential[3].

Structurally related compounds, such as other halogenated quinolinones, have shown potential as:

-

Anticancer Agents: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of cancer cell lines[4][5]. The specific substitution pattern of the dichloro groups on the benzene ring could influence the compound's interaction with biological targets.

-

Antimicrobial Agents: The quinolone core is famously the basis for a class of antibiotics (fluoroquinolones). While this compound is not a fluoroquinolone, the general quinoline structure has been a fruitful scaffold for the development of antibacterial and antifungal agents[3].

-

Enzyme Inhibitors: Depending on the substitution pattern, dihydroquinolinone derivatives can act as inhibitors of various enzymes. For example, some analogs have been explored as inhibitors of enzymes like CYP11B2 (aldosterone synthase).

Further research is required to determine the specific biological activities and potential signaling pathway modulation of this compound.

Visualizations

Caption: Proposed two-step synthesis of this compound.

References

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of Chlorinated 3,4-Dihydro-quinolin-2-one Derivatives

Disclaimer: Direct experimental data for 5,7-Dichloro-3,4-dihydro-quinolin-2-one is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the core 3,4-dihydro-quinolin-2-one structure, with a focus on chlorinated derivatives, drawing on data from closely related analogs to infer properties and potential characteristics.

Introduction

The 3,4-dihydro-quinolin-2(1H)-one scaffold is a prominent structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenated derivatives, particularly those containing chlorine, are of significant interest to researchers due to the often-enhanced pharmacological properties that chlorine substitution can impart. This technical guide will explore the molecular structure, physicochemical properties, synthesis, and known biological relevance of this class of compounds, with a specific focus on chlorinated analogs.

Molecular Structure and Properties

The core structure of this compound consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The chlorine atoms at positions 5 and 7 significantly influence the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of 5-chloro-3,4-dihydroquinolin-2(1H)-one [2]

| Property | Value |

| IUPAC Name | 5-chloro-3,4-dihydro-1H-quinolin-2-one |

| CAS Number | 72995-15-4 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Exact Mass | 181.0294416 Da |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Note: These properties are for the mono-chlorinated analog and would differ for the di-chlorinated target molecule.

Synthesis of Chlorinated 3,4-Dihydro-quinolin-2-ones

The synthesis of 3,4-dihydro-quinolin-2(1H)-one derivatives can be achieved through various synthetic routes.[3][4] A common and effective method involves the acylation of a corresponding aniline with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

The following protocol describes a general method for the synthesis of substituted 3,4-dihydro-quinolin-2(1H)-ones, which can be adapted for the synthesis of the 5,7-dichloro derivative starting from 3,5-dichloroaniline.

Step 1: Acylation of the Aniline Derivative To a solution of the appropriately substituted aniline (e.g., 3,5-dichloroaniline) in a suitable solvent such as dichloromethane or tetrahydrofuran, 3-chloropropionyl chloride is added dropwise at a controlled temperature, typically 0 °C. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours at room temperature. After completion, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the N-aryl-3-chloropropionamide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization The N-aryl-3-chloropropionamide intermediate is then subjected to an intramolecular Friedel-Crafts cyclization. This is typically achieved by treating the intermediate with a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or nitrobenzene. The reaction is often heated to facilitate the cyclization. Upon completion, the reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization or column chromatography, to afford the desired 3,4-dihydro-quinolin-2(1H)-one derivative.

Caption: General workflow for the synthesis of substituted 3,4-dihydro-quinolin-2-ones.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the broader class of quinoline and quinolinone derivatives is known for a wide range of pharmacological activities.

-

Anticonvulsant Activity: Several 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and shown to possess anticonvulsant properties, with some compounds exhibiting potent binding to the GABA-A receptor.[5]

-

Anticancer and Antimicrobial Activity: Dichlorinated quinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated antibacterial and antifungal activities.[6] Other studies on dichloro-8-hydroxyquinone derivatives have shown significant anticancer activity.[7]

-

Antihypertensive Potential: Certain derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized as potential antihypertensive agents.[8]

The presence of two chlorine atoms on the benzene ring of this compound would be expected to significantly modulate its biological activity compared to non-chlorinated or mono-chlorinated analogs. The electron-withdrawing nature of chlorine can affect the molecule's ability to interact with biological targets and can influence its metabolic stability.

Given the lack of a specific identified signaling pathway for this molecule, a generalized diagram illustrating a common mechanism of drug action, such as receptor binding and downstream signaling, is provided below as a conceptual representation.

Caption: Conceptual diagram of a potential mechanism of action for a bioactive molecule.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically relevant quinolinones. While direct experimental data for this specific compound is scarce, this guide provides a framework for understanding its potential properties and synthesis based on the well-established chemistry of its structural analogs. Further research is warranted to synthesize and characterize this compound and to explore its biological activities, which may hold promise for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to use the provided general protocols as a starting point for their investigations into this and other related chlorinated quinolinone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-chloro-3,4-dihydroquinolin-2(1H)-one | C9H8ClNO | CID 19027736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroquinolinone synthesis [organic-chemistry.org]

- 5. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS 885273-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one is a halogenated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This core structure is prevalent in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, establishing it as a privileged scaffold in medicinal chemistry.[1][2] The presence of two chlorine atoms on the benzene ring is expected to significantly influence the compound's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the available data on 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one, including its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

While specific experimental data for 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one is limited in publicly available literature, the following table summarizes its key chemical identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 885273-81-4 | Internal Search |

| Molecular Formula | C₉H₇Cl₂NO | [3] |

| Molecular Weight | 216.06 g/mol | [3] |

| IUPAC Name | 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one | Internal Search |

| Canonical SMILES | C1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)N1 | Internal Search |

| Appearance | Crystalline powder or liquid (predicted) | [4] |

| Boiling Point (predicted) | 467.8±45.0 °C at 760 mmHg | [4] |

| Flash Point (predicted) | 236.7±28.7 °C | [4] |

| Density (predicted) | 1.3±0.1 g/cm³ | [4] |

Synthesis

One common strategy for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core is through the intramolecular cyclization of a suitable precursor. A relevant example is the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, which starts from 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[5] This suggests that a dichlorinated phenylethylamine derivative could serve as a key intermediate.

A potential synthetic workflow is depicted below:

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 885273-81-4 [chemicalbook.com]

- 4. 5,7-dichloro-3,4-dihydro-2,6(1H)-Isoquinolinedicarboxylic Acid, 2-(1,1-dimethylethyl) 6-methyl Ester CAS 851784-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

physical and chemical properties of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the physical and chemical properties, synthesis, and potential biological activities of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. The content is curated for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

This compound is a halogenated derivative of the 3,4-dihydro-quinolin-2-one scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The dichloro-substitution on the aromatic ring is expected to significantly influence the compound's physicochemical properties and biological activity.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 68032-31-5[1] |

| Molecular Formula | C₉H₇Cl₂NO |

| Molecular Weight | 216.07 g/mol |

| Structure | (See Figure 1) |

Physical and Chemical Properties

Table 2: Computed and Comparative Physical Properties

| Property | This compound (Computed/Estimated) | 5-chloro-3,4-dihydroquinolin-2(1H)-one (Computed)[2] | 5,7-Dichloroquinoline (Computed)[3] |

| Molecular Weight | 216.07 g/mol | 181.62 g/mol | 198.05 g/mol |

| XLogP3 | Not Available | 1.7 | 3.6 |

| Hydrogen Bond Donor Count | 1 | 1 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 0 | 0 | 0 |

| Exact Mass | 214.99047 Da | 181.0294416 Da | 196.9799046 Da |

| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų | 12.9 Ų |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general methods for the synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones can be adapted. A plausible synthetic approach is the cyclization of a corresponding N-aryl-α,β-unsaturated amide.

Proposed Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol is a generalized procedure based on known syntheses of related dihydroquinolinones.

Step 1: Synthesis of 3-(2,4-Dichlorophenylamino)propanoic acid

-

To a solution of 2,4-dichloroaniline (1 equiv.) in a suitable solvent such as ethanol, add acrylic acid (1.1 equiv.).

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Step 2: Cyclization to this compound

-

Add the 3-(2,4-Dichlorophenylamino)propanoic acid (1 equiv.) to a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to 80-120°C for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

There are no specific biological studies or elucidated signaling pathways for this compound in the reviewed literature. However, the broader class of quinoline and 3,4-dihydro-2(1H)-quinolinone derivatives are known to exhibit a wide range of pharmacological activities.

Compounds with the 3,4-dihydro-2(1H)-quinolinone core have shown potential as therapeutic agents in various disorders.[4] The quinoline scaffold is present in numerous natural and synthetic medicines with diverse biological activities, including anti-inflammatory, anticancer, and antimalarial properties.

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated for their anticonvulsant activity, with some compounds showing potent binding affinity to GABAA receptors.[5] Additionally, complexes of a related compound, 5,7-dichloro-2-methyl-8-quinolinol, have demonstrated significant in vitro and in vivo antitumor activities, suggesting that the dichloro-quinoline moiety can be a key pharmacophore in anticancer drug design.[6] The antitumor activity of these related compounds was suggested to proceed via the mitochondrial death pathway and induction of cell cycle arrest.

Given the known activities of related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential interaction with kinase signaling cascades or apoptosis-related pathways, which are common targets for anticancer agents.

Summary and Future Directions

This compound is a compound with limited characterization in the scientific literature. Based on the known biological activities of the dihydroquinolinone and dichloro-quinoline scaffolds, this molecule represents an interesting candidate for further investigation, particularly in the areas of oncology and neuroscience.

Future research should focus on:

-

Developing and publishing a detailed, validated synthetic protocol.

-

Full characterization of its physical and chemical properties.

-

Comprehensive screening for biological activity, including anticancer, antimicrobial, and CNS effects.

-

Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.

This guide serves as a foundational resource to stimulate and guide future research endeavors into this promising chemical entity.

References

- 1. 5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 885273-81-4 [chemicalbook.com]

- 2. 5-chloro-3,4-dihydroquinolin-2(1H)-one | C9H8ClNO | CID 19027736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-Dichloroquinoline | C9H5Cl2N | CID 21766648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0748799A4 - METHOD FOR PRODUCING 5,7 DICHLOR-4-HYDROXYCHINOLINE - Google Patents [patents.google.com]

- 5. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Technical Overview of Structurally Related Compounds

A comprehensive review of the current scientific landscape reveals a notable absence of published biological activity data for the specific compound 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Despite its availability from chemical suppliers, dedicated studies elucidating its pharmacological effects, mechanism of action, and potential therapeutic applications are yet to be reported in peer-reviewed literature. However, the quinolinone and dichloroquinoline scaffolds are prevalent in a multitude of biologically active molecules. This technical guide, therefore, pivots to an in-depth analysis of structurally analogous compounds, providing researchers, scientists, and drug development professionals with a valuable contextual understanding of the potential bioactivities that this compound might possess.

The following sections will explore the biological activities of various 3,4-dihydroquinolin-2(1H)-one derivatives and other dichloro-substituted quinoline and isoquinoline compounds. This exploration is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, offering a foundational resource for future investigations into this chemical space.

Biological Activities of Structurally Related Quinolinone Derivatives

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects.[1] These activities range from anticancer and antimicrobial to central nervous system modulation.

Anticancer and Cytotoxic Activities

Numerous studies have highlighted the potential of quinolinone derivatives as anticancer agents. The cytotoxic effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways implicated in cancer progression.

For instance, a series of 2,4-disubstituted quinoline derivatives have been synthesized and screened for their anticancer activity.[2] Several of these compounds demonstrated significant percentage mortality against tumor cells, with some showing up to 70% mortality.[2] The incorporation of bulky aryl groups at the 2 and 4 positions, along with an amido group, was found to enhance their anticancer and antimicrobial activities.[2]

In a separate study, certain 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs, which share a lactam structure with quinolinones, exhibited potent cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values in the sub-micromolar range.[3]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of 2,4-disubstituted quinolines have demonstrated both antibacterial and antifungal properties against a panel of microorganisms including E. coli, S. aureus, B. subtilis, K. pneumonia, and A. niger.[2]

CNS Activity and Other Biological Targets

Beyond cancer and infectious diseases, dihydroquinolinone derivatives have been investigated for their effects on the central nervous system. A notable example is their activity as norepinephrine reuptake inhibitors.[4] Furthermore, the core structure is found in compounds showing toxicity against brine shrimp (Artemia salina), indicating a broad range of potential biological interactions.[4]

Quantitative Biological Data

To facilitate a comparative analysis, the following table summarizes the quantitative biological activity data for various quinoline and isoquinoline derivatives that are structurally related to this compound.

| Compound Class | Biological Activity | Cell Line/Organism | Measurement | Value | Reference |

| 2,4-Disubstituted Quinolines | Anticancer | Tumor cells | % Mortality | Up to 70% | [2] |

| 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one | Cytotoxicity | HCT-116 | IC50 | 0.39 µM | [3] |

| 2,4-Disubstituted Quinolines | Antibacterial | E. coli, S. aureus, B. subtilis, K. pneumonia | - | Active | [2] |

| 2,4-Disubstituted Quinolines | Antifungal | A. niger | - | Active | [2] |

Experimental Protocols

The methodologies employed to assess the biological activities of these related compounds are crucial for the reproducibility and interpretation of the findings. Below are detailed protocols for key experiments cited in the literature.

Anticancer Activity Screening: Trypan Blue Dye Exclusion Technique

This method is utilized to determine the viability of tumor cells after treatment with test compounds.

-

Cell Preparation: A suspension of tumor cells is prepared and the cell count is adjusted to a desired concentration.

-

Compound Treatment: The cells are incubated with the test compounds at a specific concentration (e.g., 10 µg/mL) for a defined period. A standard anticancer drug, such as Cytarabine (Ara-c), is used as a positive control.

-

Staining: An equal volume of the cell suspension and Trypan blue solution (e.g., 20 µL of each) are mixed.

-

Cell Counting: The mixture is loaded onto a Neubauer Hemocytometer.

-

Viability Assessment: Live cells, which are unstained, and dead cells, which are stained blue, are counted under a microscope.

-

Data Analysis: The percentage of viable and dead cells is calculated to determine the percentage mortality induced by the compound.[2]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Incubation: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are unknown, we can visualize a general workflow for the initial screening of a novel compound for anticancer activity.

Caption: A generalized workflow for the preclinical evaluation of a novel compound for potential anticancer activity.

Conclusion

While direct biological data for this compound remains elusive, the rich pharmacology of its structural analogs provides a strong rationale for its investigation. The 3,4-dihydroquinolin-2-one scaffold is a versatile platform that has yielded compounds with significant anticancer, antimicrobial, and CNS activities. The presence of chlorine atoms, known to modulate the physicochemical and pharmacological properties of molecules, further suggests that the title compound could exhibit interesting biological effects.

This technical guide serves as a foundational resource, summarizing the known bioactivities of related compounds and providing the necessary experimental context. It is hoped that this compilation will stimulate further research into this compound, ultimately uncovering its biological profile and potential therapeutic applications. Future studies should focus on a broad screening of this compound against various biological targets, including cancer cell lines, microbial strains, and key enzymes, to fully characterize its pharmacological potential.

References

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Potential Therapeutic Applications of the 5,7-Dichloro-3,4-dihydro-quinolin-2-one Scaffold: A Technical Overview

Disclaimer: This technical guide summarizes the potential therapeutic uses of the core chemical scaffold of 5,7-Dichloro-3,4-dihydro-quinolin-2-one based on published research on structurally related compounds. As of this writing, specific preclinical or clinical data for this compound is not available in the public domain. The information presented herein is intended for research and drug development professionals and is based on inference and analogy to similar molecules.

Introduction

The 3,4-dihydro-quinolin-2-one (or 1,2,3,4-tetrahydroquinolin-2-one) core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this structure have been investigated for various therapeutic applications, including but not limited to, anticonvulsant, anticancer, and antimicrobial therapies. The presence of dichloro-substituents at the 5 and 7 positions of the aromatic ring of the quinolinone core is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, thereby influencing its overall pharmacological profile. This document will explore the potential therapeutic uses of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets and Indications

Based on the biological activities of closely related 3,4-dihydro-quinolin-2-one derivatives, the primary therapeutic areas of interest for this compound include:

-

Central Nervous System (CNS) Disorders: Particularly epilepsy, owing to the demonstrated anticonvulsant properties of this chemical class.

-

Oncology: Various quinolinone derivatives have exhibited cytotoxic effects against cancer cell lines.

-

Infectious Diseases: The quinoline scaffold is a well-known pharmacophore in antimicrobial and antimalarial agents.

This guide will focus on the most extensively documented potential application for the 3,4-dihydro-quinolin-2-one scaffold: its use as an anticonvulsant agent.

Anticonvulsant Activity: A Primary Focus

Numerous studies have reported the synthesis and evaluation of 3,4-dihydro-quinolin-2(1H)-one derivatives as potential anticonvulsant drugs. The primary mechanism of action for some of these compounds is believed to be the modulation of the GABAergic system, specifically through interaction with the GABA-A receptor.

Quantitative Data from Analogous Compounds

The following table summarizes the in vivo anticonvulsant activity and in vitro binding affinity for a representative 3,4-dihydro-quinolin-2(1H)-one derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (referred to as Compound 5b in the source literature). This data is presented to provide a quantitative context for the potential potency of this class of compounds.

| Compound | Assay | Species | ED50 / IC50 | Neurotoxicity (TD50) |

| Representative Derivative (5b) | Maximal Electroshock (MES) | Mouse | 10.1 mg/kg | > 100 mg/kg |

| Representative Derivative (5b) | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | 9.3 mg/kg | > 100 mg/kg |

| Representative Derivative (5b) | GABA-A Receptor Binding | - | 0.12 µM | N/A |

| Carbamazepine (Reference) | MES | Mouse | 11.2 mg/kg | 45.7 mg/kg |

| Ethosuximide (Reference) | scPTZ | Mouse | 149.0 mg/kg | > 500 mg/kg |

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one derivatives.

Proposed Mechanism of Action: GABA-A Receptor Modulation

The anticonvulsant effects of some 3,4-dihydro-quinolin-2-one derivatives are attributed to their interaction with the benzodiazepine binding site on the GABA-A receptor. Binding to this site allosterically modulates the receptor, increasing the efficiency of GABA-mediated chloride ion influx. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is the basis for their anticonvulsant effect.

Signaling Pathway Diagram

Caption: Proposed mechanism of action via potentiation of GABA-A receptor activity.

Experimental Protocols

The following are representative, detailed methodologies for key experiments to evaluate the anticonvulsant potential of a novel compound like this compound, based on protocols described for analogous compounds.

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Test:

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Determine the median effective dose (ED50) from dose-response data.

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Administer the test compound i.p.

-

After 30 minutes, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures lasting for at least 5 seconds within a 30-minute period.

-

Protection is defined as the absence of such seizures.

-

Calculate the ED50 from the obtained dose-response data.

-

3. Neurotoxicity (Rotarod) Test:

-

Animals: Male Kunming mice (18-22 g).

-

Procedure:

-

Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.

-

Administer the test compound i.p.

-

At various time points (e.g., 30 and 60 minutes) after administration, place the mice back on the rotarod.

-

Record the number of mice that fall off the rod within 1 minute.

-

Determine the median toxic dose (TD50) from the dose-response data.

-

Experimental Workflow Diagram

Caption: A typical workflow for in vivo anticonvulsant screening of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic utility of this compound is currently lacking, the extensive research on its core scaffold strongly suggests potential for development, particularly in the area of anticonvulsant therapy. The dichloro substitution pattern is a key structural feature that warrants investigation to understand its impact on potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of this compound and its biological evaluation using the standardized preclinical models outlined in this guide. Determining its efficacy and safety profile relative to existing therapies and other quinolinone derivatives will be crucial in assessing its true therapeutic potential. Further mechanistic studies, including in vitro receptor binding assays and electrophysiological recordings, would be necessary to elucidate its precise mechanism of action.

Unraveling the Biological Activities of Dihydroquinolinones: A Look at a Structurally Related Compound

An in-depth analysis of the direct mechanism of action for 5,7-Dichloro-3,4-dihydro-quinolin-2-one is not feasible at this time due to a lack of specific studies on this particular molecule in publicly available scientific literature. Research has, however, been conducted on structurally related compounds, offering potential, albeit speculative, insights into its possible biological activities.

Derivatives of the 3,4-dihydro-quinolin-2-one scaffold have been investigated for a range of biological effects, including potential applications in oncology and as enzyme inhibitors. While the precise impact of the 5,7-dichloro substitution pattern remains uncharacterized, examining the activities of similar compounds can provide a foundational understanding for future research.

Insights from a Related Dihydroquinolinone Derivative in Cancer Research

One area of investigation for compounds with a similar core structure is their potential as anticancer agents. For instance, studies on 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates have explored their cytotoxic effects against human lung adenocarcinoma (A549) and normal bronchial epithelial (BEAS-2B) cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of a specific 7-amino-3,4-dihydroquinolin-2(1H)-one derivative (Compound 7 in the cited study) after 48 and 72 hours of exposure.[1]

| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |

| A549 (Lung Cancer) | 48 | 26.87 |

| A549 (Lung Cancer) | 72 | 9.979 |

| BEAS-2B (Normal) | 48 | >100 |

| BEAS-2B (Normal) | 72 | >100 |

These results indicate that the compound exhibited selective cytotoxicity against the A549 cancer cell line, with increasing potency over time, while showing minimal effect on the non-cancerous BEAS-2B cell line at the tested concentrations.[1]

Potential as Enzyme Inhibitors: Carbonic Anhydrase

The same study also investigated the potential for these related compounds to act as inhibitors of human carbonic anhydrase (hCA) isozymes I and II.[1] Several of the synthesized peptide-dihydroquinolinone conjugates demonstrated inhibitory activity against hCA II, with IC50 values ranging from 15.7 to 65.7 µM.[1] However, none of the tested compounds showed significant inhibition of the hCA I isozyme at concentrations up to 100 µM.[1]

Experimental Protocols

To facilitate further research, the methodologies employed in the study of these related compounds are detailed below.

Cytotoxicity Assay Protocol

The cytotoxic effects of the 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were determined using a standard cell viability assay.

Cell Culture:

-

A549 and BEAS-2B cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

-

Cells were seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere for 24 hours.

-

The culture medium was then replaced with fresh medium containing various concentrations of the test compounds.

-

Following incubation for 48 and 72 hours, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

After a further incubation period, the medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

-

IC50 values were calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity against hCA I and II was assessed using a stopped-flow instrument to measure the CO2 hydration reaction.

Enzyme and Inhibitors:

-

Recombinant human CA isozymes I and II were used.

-

Test compounds were dissolved in DMSO.

Experimental Procedure:

-

The assay measured the inhibition of the CA-catalyzed hydration of CO2.

-

The enzymatic activity was monitored by observing the change in pH using a colorimetric indicator.

-

The initial rates of the enzymatic reaction were determined in the presence and absence of the test compounds.

-

IC50 values were determined by plotting the percentage of enzyme inhibition against the concentration of the inhibitor.

Logical Workflow for Biological Screening

The general process for evaluating the biological activity of a novel compound like this compound would follow a structured workflow.

References

Technical Guide: Physicochemical and Biological Profiling of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5,7-Dichloro-3,4-dihydro-quinolin-2-one in dimethyl sulfoxide (DMSO), along with standardized experimental protocols for its determination. Furthermore, it outlines a representative biological screening workflow and a hypothetical mechanism of action for compounds within the quinolinone class, given their prevalence in drug discovery.

Solubility of this compound in DMSO

For novel compounds like this compound, experimental determination of solubility is a critical step. The following sections detail standardized protocols for assessing both kinetic and thermodynamic solubility.

Table 1: Solubility Data for Representative Quinolone Compounds

| Compound | Solvent System | Solubility | Method |

| Hydrochlorothiazide | DMSO/Aqueous Buffer (pH 6.8) | 1.272 mg/mL | Titrimetric Kinetic Method[3] |

| Various Drug Candidates | Aqueous Buffer | >60 µg/mL (Target) | General Guideline[4] |

| Various Fragments | DMSO | >200 mM (High Solubility Subset) | Thermodynamic (HPLC)[5] |

| Various Fragments | PBS | >1 mM (High Solubility Subset) | Thermodynamic (HPLC)[5] |

Note: The data above is for illustrative purposes for related compound classes and methodologies, not for this compound itself.

Experimental Protocols for Solubility Determination

The two primary types of solubility measured in drug discovery are kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput method ideal for early screening, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.

Kinetic Solubility Assay Protocol (UV-Vis Spectrophotometry)

This protocol describes a common method for determining the kinetic solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials and Equipment:

-

Test Compound (this compound)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette

-

Plate shaker/incubator

-

UV-Vis spectrophotometer plate reader

-

Solubility filter plates (optional)

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 198 µL of the aqueous buffer (e.g., PBS) into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in the wells. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and place it on a plate shaker at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation to occur[6].

-

Precipitate Removal (Optional but Recommended): If a precipitate is visible, centrifuge the plate to pellet the solid, or filter the solution using a solubility filter plate.

-

Measurement: Measure the UV absorbance of the supernatant or filtrate at the compound's maximum absorbance wavelength (λ_max). If λ_max is unknown, a spectral scan should be performed first.

-

Data Analysis: The concentration of the dissolved compound is calculated by comparing its absorbance to a standard curve of the compound prepared in a solution of 1% DMSO in the same aqueous buffer. The solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant after incubation.

Biological Activity and Screening Workflow

While specific biological targets for this compound are not extensively documented, the broader quinolone class is well-known for its antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV[7][8]. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death[8]. Some quinolone derivatives have also been investigated for their anticancer properties[9].

Below is a diagram illustrating a hypothetical mechanism of action for a quinolone derivative targeting bacterial DNA gyrase.

Caption: Hypothetical mechanism of action for a quinolone derivative.

The following diagram outlines a typical experimental workflow for screening a novel compound like this compound for its biological activity.

Caption: General experimental workflow for compound screening.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. asianpubs.org [asianpubs.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inventivapharma.com [inventivapharma.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7-Dichloro-3,4-dihydro-quinolin-2-one

This technical guide provides a comprehensive overview of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a halogenated derivative of the 3,4-dihydro-quinolin-2-one scaffold. This class of compounds is of significant interest to the scientific community due to its diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, potential biological activities, and relevant experimental methodologies.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₇Cl₂NO | N/A |

| Molecular Weight | 216.07 g/mol | N/A |

| CAS Number | 68032-31-5 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | N/A |

Synthesis

A plausible synthetic route is outlined below:

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound based on analogous reactions.

Step 1: Synthesis of N-(3,5-dichlorophenyl)-3-chloropropanamide

-

In a round-bottom flask, dissolve 3,5-dichloroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 3-chloropropionyl chloride to the solution.

-

Add a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude N-(3,5-dichlorophenyl)-3-chloropropanamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(3,5-dichlorophenyl)-3-chloropropanamide.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃), in a molar excess (typically 2-3 equivalents).

-

Heat the reaction mixture, often to temperatures ranging from 80°C to 150°C, depending on the specific substrate and solvent (if any).

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities

The 3,4-dihydro-quinolin-2-one core is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities. While specific data for this compound is scarce, the activities of related chlorinated quinolinones suggest potential applications in several therapeutic areas.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties. The introduction of halogen atoms, particularly chlorine, can significantly modulate this activity. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Numerous quinoline and quinolinone derivatives have been investigated for their potential as anticancer agents. For instance, derivatives of 5,7-dichloro-8-hydroxyquinoline have shown cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.

Other Potential Activities

Derivatives of 3,4-dihydro-quinolin-2-one have also been explored as:

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: For potential use in neurological disorders.

-

Anticonvulsants: Some derivatives have shown promising activity in preclinical models of epilepsy.

-

Chitin Synthase Inhibitors: Presenting a potential mechanism for antifungal activity.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

Caption: A generalized workflow for the biological evaluation of the target compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

-

Preparation of Stock Solution: Dissolve a known weight of this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration (e.g., 10 mg/mL).

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microorganism suspension to each well.

-

Controls: Include a positive control (microorganisms in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock solution in the culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. Based on the known biological activities of the broader class of substituted quinolinones, this compound is a promising candidate for screening in antimicrobial and anticancer assays. The synthesis, although not explicitly detailed in the literature, can be reasonably achieved through established chemical methodologies. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing molecule. Further studies are warranted to elucidate its specific biological profile and mechanism of action.

The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a bicyclic heterocyclic motif, has been a cornerstone in medicinal chemistry for over a century. Its journey from a laboratory curiosity in the late 19th century to a privileged structure in modern drug discovery is a testament to its remarkable chemical versatility and diverse biological activity. This technical guide provides an in-depth exploration of the discovery and history of quinolinone compounds, detailing the seminal synthetic methodologies, key milestones in their development, and their impact on various therapeutic areas. Particular emphasis is placed on providing detailed experimental protocols for foundational syntheses, presenting quantitative biological data in a structured format, and visualizing the intricate signaling pathways modulated by this remarkable class of compounds.

Discovery and Early History: The Genesis of a Privileged Scaffold

The story of quinolinone compounds begins not with a targeted therapeutic endeavor, but with fundamental explorations in organic synthesis. The first documented synthesis of a quinolinone derivative is attributed to Rudolf Camps in 1899 .[1][2][3][4] This pioneering work, predating the discovery of the famous quinolone antibiotics by over six decades, laid the groundwork for the vast field of quinolinone chemistry.

The Camps Cyclization: A Foundational Synthesis

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield a mixture of quinolin-2-one and quinolin-4-one isomers. The regioselectivity of the reaction is influenced by the reaction conditions and the nature of the substituent on the amino group.

Experimental Protocol: Camps Cyclization (Conceptual Reconstruction based on historical accounts)

-

Preparation of the o-acylaminoacetophenone precursor: An o-aminoacetophenone is acylated using an appropriate acid chloride or anhydride in the presence of a base like pyridine or sodium hydroxide.

-

Cyclization: The purified o-acylaminoacetophenone is dissolved in an alcoholic solvent (e.g., ethanol) and treated with a solution of sodium hydroxide or sodium ethoxide.

-

Heating: The reaction mixture is heated under reflux for a specified period to facilitate the intramolecular condensation.

-

Work-up and Isolation: Upon cooling, the reaction mixture is acidified to precipitate the quinolinone products. The solid is then collected by filtration, washed, and purified by recrystallization.

Other Pioneering Syntheses

Following Camps' discovery, other notable methods for quinolinone synthesis emerged, further expanding the chemist's toolkit for accessing this versatile scaffold.

-

Conrad-Limpach Synthesis (1887): This method involves the condensation of an aniline with a β-ketoester.[1][2][3][4] The initial reaction, typically carried out at a lower temperature, forms a β-aminoacrylate. Subsequent thermal cyclization at high temperatures (around 250 °C) leads to the formation of a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4-one form.[1][2] The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step.[1]

-

Gould-Jacobs Reaction (1939): This reaction provides a route to 4-hydroxyquinolines (and thus quinolin-4-ones) from an aniline and diethyl ethoxymethylenemalonate.[5][6][7] The initial condensation is followed by a thermal cyclization. Modern adaptations of this reaction often employ microwave heating to significantly reduce reaction times and improve yields.[7]

The Rise of Quinolones as Antibacterial Agents

While the quinolinone core had been known for decades, its therapeutic potential was not fully realized until the discovery of nalidixic acid in 1962. This marked the beginning of the era of quinolone antibiotics, a class of drugs that has had a profound impact on the treatment of bacterial infections. Nalidixic acid, a naphthyridone derivative (a related heterocyclic system), was serendipitously discovered as a byproduct during the synthesis of the antimalarial drug chloroquine. This discovery spurred intensive research efforts to modify the quinolone scaffold, leading to the development of successive generations of more potent and broad-spectrum antibacterial agents.

Quantitative Biological Data of Quinolinone Derivatives

The versatility of the quinolinone scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize some of the reported quantitative data for various quinolinone compounds.

Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Quinoline-based mTOR inhibitor (PQQ) | HL-60 (Leukemia) | 0.064 | [8] |

| Substituted Anilino-Fluoroquinolones | K562 (Leukemia) | <50 | [8] |

| Quinoline-based Chalcones | HCT-116 (Colon) | 0.131 | [9] |

| Quinoline-based Chalcones | LOX IMVI (Melanoma) | 0.134 | [9] |

| 5,8-Quinolinedione derivative | DLD1 (Colon) | 0.59 | [10] |

| 5,8-Quinolinedione derivative | HCT116 (Colon) | 0.44 | [10] |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline | c-Met kinase | 2.43 (nM) | [10] |

| Tubulin Inhibitor (Quinoline derivative) | Various cancer cell lines | 0.02-0.04 | [10] |

Antibacterial Activity

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [11] |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | [11] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Klebsiella pneumoniae | 50 | [11] |

| Quinoline-based hydroxyimidazolium hybrid (7a) | Mycobacterium tuberculosis H37Rv | 20 | [11] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | [11] |

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125-8 | [12] |

Modulation of Cellular Signaling Pathways

Beyond their direct cytotoxic or antibacterial effects, quinolinone derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and other diseases. This ability to interfere with these intricate networks opens up new avenues for therapeutic intervention.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several quinolinone-based compounds have been identified as potent inhibitors of this pathway.

Targeting the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway are frequently observed in human cancers. Quinolinone derivatives have been investigated for their potential to disrupt this pathway.

Conclusion and Future Directions

The journey of quinolinone compounds from their synthesis in the late 19th century to their current status as a versatile pharmacophore is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods developed by pioneers like Camps, Conrad, Limpach, and Gould laid the essential groundwork for future explorations. The subsequent discovery of the antibacterial quinolones revolutionized infectious disease therapy and highlighted the immense therapeutic potential residing within this chemical scaffold.

Today, the focus has expanded dramatically, with quinolinone derivatives being investigated for a multitude of diseases, most notably cancer. Their ability to modulate critical cellular signaling pathways, as illustrated in this guide, underscores their potential as targeted therapies. The quantitative data presented herein showcases the impressive potency that can be achieved through rational design and chemical modification of the quinolinone core.

Future research in this field will undoubtedly focus on several key areas:

-

Development of Novel Synthetic Methodologies: While the classical syntheses remain relevant, the development of more efficient, stereoselective, and environmentally friendly methods for quinolinone synthesis will continue to be a priority.

-

Expansion of Biological Targets: The exploration of new biological targets for quinolinone derivatives beyond the established ones will likely uncover novel therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will continue to be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of quinolinone-based drug candidates.

-

Combination Therapies: Investigating the synergistic effects of quinolinone derivatives with other therapeutic agents will be a key strategy for overcoming drug resistance and improving treatment outcomes.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. iipseries.org [iipseries.org]

- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 5. mdpi.com [mdpi.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. ablelab.eu [ablelab.eu]

- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the parent compound, 3,4-dihydro-quinolin-2-one, and related chloro-substituted aromatic compounds. This guide also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The introduction of two chlorine atoms onto the aromatic ring of the 3,4-dihydro-quinolin-2-one scaffold is expected to significantly influence the spectroscopic properties. The electron-withdrawing nature of the chlorine atoms will affect the chemical shifts of nearby protons and carbons in the NMR spectra, influence vibrational frequencies in the IR spectrum, and result in a characteristic isotopic pattern in the mass spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 2.7 | Triplet | ~ 7.5 |

| H-4 | ~ 3.0 | Triplet | ~ 7.5 |

| H-6 | ~ 7.3 | Doublet | ~ 2.0 |

| H-8 | ~ 7.1 | Doublet | ~ 2.0 |

| N-H | ~ 8.5-10.0 | Broad Singlet | - |

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The deshielding effect of the chlorine atoms is expected to shift the aromatic protons downfield compared to the unsubstituted analog.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 170 |

| C-3 | ~ 30 |

| C-4 | ~ 39 |

| C-4a | ~ 128 |

| C-5 | ~ 128 (C-Cl) |

| C-6 | ~ 127 |

| C-7 | ~ 125 (C-Cl) |

| C-8 | ~ 116 |

| C-8a | ~ 138 |

Predicted in CDCl₃ or DMSO-d₆. The chemical shifts of the chlorinated carbons (C-5 and C-7) and their adjacent carbons are most affected.

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Amide) | 1660-1680 | Strong |

| C=C Stretch (Aromatic) | 1550-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Cl Stretch | 700-800 | Strong |

The strong absorption for the C-Cl stretch is a key expected feature.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 215 | Molecular ion with ³⁵Cl isotopes. |

| [M+2]⁺ | 217 | Isotopic peak due to one ³⁷Cl atom. |

| [M+4]⁺ | 219 | Isotopic peak due to two ³⁷Cl atoms. |

The molecular formula is C₉H₇Cl₂NO. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic cluster with an approximate ratio of 9:6:1. Fragmentation may involve the loss of CO (28 Da) and subsequent cleavage of the dihydro-pyridone ring.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

5-10 mg of this compound

-

NMR-grade solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

1-2 mg of this compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

< 1 mg of this compound

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe is often used. The sample is volatilized by heating under high vacuum.[2][3]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).[3][4]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Stability and Degradation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Disclaimer: As of November 2025, a comprehensive literature search has revealed a notable absence of specific studies directly investigating the stability and degradation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Consequently, this guide provides a foundational understanding by extrapolating from the general principles of drug stability testing and the known chemical behavior of structurally related quinolinone compounds. The experimental protocols and potential degradation pathways described herein are therefore predictive and intended to serve as a strategic framework for future research.

Introduction

This compound is a halogenated derivative of the 3,4-dihydro-quinolin-2-one scaffold. This core structure is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities. Understanding the chemical stability and degradation profile of such compounds is a critical component of the drug development process, ensuring the safety, efficacy, and quality of potential therapeutic agents.

This technical guide outlines a systematic approach to evaluating the intrinsic stability of this compound and identifying its potential degradation products. It is designed for researchers, scientists, and drug development professionals to establish a robust stability-indicating methodology.

Predicted Physicochemical Properties